Quaterrylene
Overview
Description
Quaterrylene is a polycyclic aromatic hydrocarbon composed of four perylene units fused together It is known for its extended π-conjugation, which imparts unique electronic and optical properties
Mechanism of Action
Target of Action
Quaterrylene is a complex organic compound that is primarily used in the field of organic electronics . It’s important to note that the targets of a compound can vary widely depending on the context of its use, such as the type of organism, cell type, and environmental conditions.
Mode of Action
It’s known that this compound is prepared in a single reaction and high yield by scholl-type coupling of perylene, utilizing trifluoromethanesulfonic acid as a catalyst and ddq or molecular oxygen as an oxidant . This process yields the aromatic this compound oxidative dication .
Result of Action
It’s known that this compound absorbs a broad spectrum of uv and visible light, while possessing excellent thermal and oxidative stability and a low homo-lumo band gap . These properties make it a promising candidate for organic electronic applications .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it’s known that this compound molecules are highly mobile on the Ag(111) surface at 78 K This suggests that the physical properties of the environment, such as temperature and surface characteristics, can influence the behavior of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: Quaterrylene can be synthesized through a Scholl-type coupling reaction of perylene. This process involves the use of trifluoromethanesulfonic acid as a catalyst and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone or molecular oxygen as an oxidant . The reaction typically occurs in a dichloroethane solvent with sonication to yield the aromatic this compound oxidative dication .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The scalability of the Scholl-type coupling reaction makes it suitable for industrial applications. the low solubility of this compound poses challenges in its purification and characterization .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions to form its oxidative dication.
Substitution: Direct borylation of this compound can be achieved using iridium-catalyzed direct borylation of C–H bonds.
Common Reagents and Conditions:
Oxidation: Trifluoromethanesulfonic acid and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone or molecular oxygen.
Substitution: Iridium catalysts for direct borylation.
Major Products:
Oxidation: this compound oxidative dication.
Substitution: Tetra-borylated this compound.
Scientific Research Applications
Quaterrylene has several scientific research applications due to its unique properties:
Photovoltaic Components: Its ability to absorb a wide range of light makes it suitable for use in photovoltaic devices.
Graphene Nanoribbons: this compound can be used in the synthesis of graphene nanoribbons, which are essential for various electronic applications.
Electroactive Polymers: It is also used in the development of electroactive polymers due to its strong electron-accepting properties.
Comparison with Similar Compounds
Terrylene: Another polycyclic aromatic hydrocarbon with three perylene units fused together.
Rubrene: A polycyclic aromatic hydrocarbon used in organic light-emitting diodes and organic field-effect transistors.
Uniqueness of Quaterrylene: this compound’s extended π-conjugation and ability to form stable oxidative dications make it unique among polycyclic aromatic hydrocarbons. Its strong electron-accepting properties and broad light absorption spectrum further distinguish it from similar compounds .
Properties
IUPAC Name |
undecacyclo[20.12.2.22,5.16,10.123,27.03,18.04,15.019,35.032,36.014,38.031,37]tetraconta-1(35),2,4,6,8,10(38),11,13,15,17,19,21,23,25,27(37),28,30,32(36),33,39-icosaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H20/c1-5-21-6-2-10-24-28-14-18-32-34-20-16-30-26-12-4-8-22-7-3-11-25(36(22)26)29-15-19-33(40(34)38(29)30)31-17-13-27(37(28)39(31)32)23(9-1)35(21)24/h1-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVMPKQSTZIOIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=CC=C6C5=C(C=C4)C7=C8C6=CC=C9C8=C(C=C7)C1=CC=CC4=C1C9=CC=C4)C3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940275 | |
Record name | Benzo[5,10]anthra[9,1,2-cde]dibenzo[kl,rst]pentaphene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00940275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188-73-8 | |
Record name | Benzo[1,2,3-cd:4,5,6-c'd′]diperylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(1,2,3-cd:4,5,6-c'd')diperylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo[5,10]anthra[9,1,2-cde]dibenzo[kl,rst]pentaphene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00940275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the molecular formula and weight of quaterrylene?
A1: this compound has a molecular formula of C40H20 and a molecular weight of 500.64 g/mol. []
Q2: What are some key spectroscopic features of this compound?
A2: this compound is characterized by strong absorption in the visible and near-infrared (NIR) regions. Its electronic absorption spectrum exhibits a red shift with increasing molecular size compared to smaller rylenes like perylene and terrylene. [, ] Additionally, it shows a distinct fluorescence emission in the NIR region. [, , ]
Q3: Can this compound be characterized by NMR spectroscopy?
A3: While the neutral form of this compound poses solubility challenges for NMR analysis, its aromatic oxidative dication, formed by dissolving this compound in a strong acid like trifluoromethanesulfonic acid, can be characterized by 1H NMR spectroscopy. []
Q4: How does oxygen affect the semiconducting properties of this compound?
A5: The electrical conductivity of this compound films is significantly influenced by oxygen. Exposure to atmospheric oxygen reduces the resistivity compared to measurements under high vacuum. [] This suggests the presence of acceptor levels introduced by oxygen, affecting the charge carrier concentration.
Q5: Can the solubility of this compound be improved for solution processing?
A7: Yes, several strategies have been explored to enhance this compound's solubility. One approach involves introducing solubilizing groups, such as swallow tails, which can be thermally cleaved after film deposition. [] Another method is to utilize bulky substituents like tert-butyl groups and triflate groups. []
Q6: What is the role of pressure on the electrical and optical properties of this compound?
A8: Applying pressure to this compound leads to a decrease in both its intrinsic and extrinsic energy gaps. [] This effect is attributed to the compression of the crystal lattice, influencing the electronic band structure and reducing the energy required for charge carrier excitation.
Q7: How is this compound typically synthesized?
A9: this compound can be synthesized through a Scholl-type coupling reaction using perylene as a precursor. [, ] This reaction typically involves a Lewis acid catalyst, such as trifluoromethanesulfonic acid, and an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or molecular oxygen.
Q8: Can this compound be functionalized after its core structure is formed?
A10: Yes, direct borylation of this compound has been achieved using an iridium-catalyzed C–H bond activation strategy. [] This post-functionalization approach allows for the introduction of boryl groups, providing versatile handles for further derivatization.
Q9: What are N-annulated quaterrylenes, and how are they synthesized?
A11: N-annulated quaterrylenes are derivatives where nitrogen atoms are incorporated into the this compound core structure, typically through ring fusion. [, , ] These modifications can enhance solubility and electron-donating properties, making them attractive for organic electronic applications. [, ]
Q10: What are the advantages of synthesizing this compound bisimides?
A12: Introducing imide functional groups to this compound, forming bisimides, enhances its chemical and thermal stability. [, ] This modification also expands the possibilities for tuning the optoelectronic properties through variations in the imide substituents.
Q11: How does this compound form thin films on surfaces?
A13: this compound exhibits a Stranski–Krastanov growth mode on SiO2 surfaces, initially forming two-dimensional layers followed by three-dimensional island growth. [, ] This transition is attributed to compressive stress in the initial layers. []
Q12: Can the growth mode of this compound thin films be controlled?
A14: Yes, modifying the substrate surface can influence the growth mode. For instance, using an octadecyltrichlorosilane (OTS) self-assembled monolayer promotes layer-by-layer growth due to reduced interfacial stress. [, ]
Q13: How does substrate surface modification impact the properties of this compound thin films?
A15: Surface modification can significantly enhance molecular alignment and reduce crystal defects in this compound films. [] These improvements lead to better charge transport properties, crucial for applications like OFETs.
Q14: Can this compound molecules self-assemble into ordered structures?
A16: While intermolecular interactions can hinder the self-assembly of this compound at sub-monolayer coverages on surfaces like Ag(111), ordered structures can form at higher coverages. [] Applying voltage pulses can also induce the formation of specific aggregates, such as trimers. []
Q15: What computational methods are used to study this compound and its derivatives?
A17: Density functional theory (DFT) calculations are widely employed to investigate the electronic structure, optical properties, and intermolecular interactions of this compound and its analogs. [, , , , ] Time-dependent DFT (TD-DFT) is particularly useful for simulating electronic absorption and emission spectra. [, , ]
Q16: What insights have theoretical studies provided into the singlet fission potential of this compound?
A18: TD-DFT calculations have shown that this compound fulfills the energetic requirements for singlet fission (SF), a process where one singlet exciton converts into two triplet excitons. [, , ] This finding suggests this compound's potential for enhancing the efficiency of organic solar cells.
Q17: How do structural modifications influence the properties of this compound derivatives according to computational studies?
A19: DFT calculations have been instrumental in understanding how structural modifications, such as N-annulation, impact the electronic properties, band gaps, and diradical character of this compound derivatives. [, ] This knowledge guides the design of new materials with tailored properties.
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